Prinomastat hydrochloride
Overview
Description
Prinomastat hydrochloride is a synthetic hydroxamic acid derivative known for its potential antineoplastic activity. It functions as an inhibitor of matrix metalloproteinases, specifically targeting matrix metalloproteinase-2, matrix metalloproteinase-9, matrix metalloproteinase-13, and matrix metalloproteinase-14. These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key process in tumor growth, invasion, and metastasis .
Mechanism of Action
Target of Action
Prinomastat hydrochloride is a synthetic hydroxamic acid derivative that primarily targets matrix metalloproteinases (MMPs), specifically MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14 . These MMPs play a crucial role in the degradation of the extracellular matrix, a process that is essential for tissue remodeling, angiogenesis, and cellular migration .
Mode of Action
This compound acts as a potent inhibitor of its target MMPs . By inhibiting these MMPs, Prinomastat prevents the degradation of the extracellular matrix, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis . It is particularly potent at inhibiting MMP-3 and MMP-2, with IC50 values of 30 pM and 50 pM, respectively .
Biochemical Pathways
The inhibition of MMPs by this compound affects the remodeling of the extracellular matrix, a process that is crucial for tissue growth, angiogenesis, collagen turnover, and cellular migration . By preventing the degradation of the extracellular matrix, this compound can block tumor invasion and metastasis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various animal models . As a lipophilic agent, Prinomastat is able to cross the blood-brain barrier . The half-life of Prinomastat is reported to be between 2-5 hours .
Result of Action
The inhibition of MMPs by this compound results in the prevention of extracellular matrix degradation, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis .
Biochemical Analysis
Biochemical Properties
Prinomastat hydrochloride plays a significant role in biochemical reactions by inhibiting matrix metalloproteinases. This inhibition prevents the degradation of the extracellular matrix, thereby blocking tumor invasion and metastasis . This compound interacts with several enzymes, including matrix metalloproteinases 2, 3, 9, 13, and 14 . The nature of these interactions involves the binding of this compound to the active site of these enzymes, thereby inhibiting their activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix . This inhibition leads to reduced tumor invasion and metastasis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of matrix metalloproteinases, thereby inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis . This compound also induces changes in gene expression by modulating the activity of matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing sustained inhibition of matrix metalloproteinases and reduced tumor invasion and metastasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits matrix metalloproteinases and reduces tumor invasion and metastasis . At higher doses, toxic or adverse effects such as joint and muscle-related pain have been observed . These effects are generally reversible with treatment rest and/or dose reduction .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of matrix metalloproteinases . The compound interacts with enzymes such as matrix metalloproteinases 2, 3, 9, 13, and 14, thereby preventing the degradation of the extracellular matrix . This inhibition affects metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . As a lipophilic agent, it crosses the blood-brain barrier and accumulates in tissues where matrix metalloproteinases are active . This distribution is crucial for its inhibitory effects on matrix metalloproteinases and the subsequent reduction in tumor invasion and metastasis .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with matrix metalloproteinases . This localization is crucial for its inhibitory effects on these enzymes and the subsequent reduction in tumor invasion and metastasis . This compound does not undergo significant post-translational modifications that would direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prinomastat hydrochloride is synthesized through a multi-step process involving the formation of a hydroxamic acid group and subsequent chelation with zinc ions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Prinomastat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or hydroxamic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prinomastat hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinases.
Biology: Investigated for its role in inhibiting extracellular matrix degradation and its effects on cell migration and invasion.
Comparison with Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor with a broad spectrum of activity.
Batimastat: Known for its potent inhibition of matrix metalloproteinases and used in cancer research.
GM6001: A widely used matrix metalloproteinase inhibitor in biochemical studies.
Properties
IUPAC Name |
(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWXXLNXBRNBU-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435779-45-5 | |
Record name | 3-Thiomorpholinecarboxamide, N-hydroxy-2,2-dimethyl-4-[[4-(4-pyridinyloxy)phenyl]sulfonyl]-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435779-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prinomastat hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435779455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRINOMASTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8581Y0K6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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